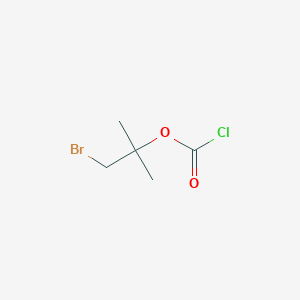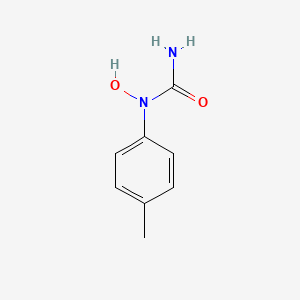
N-Hydroxy-N-(4-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-N-(4-methylphenyl)urea is a chemical compound with the molecular formula C8H10N2O2 It is a derivative of urea, where one of the nitrogen atoms is substituted with a hydroxy group and a 4-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Hydroxy-N-(4-methylphenyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields with high chemical purity. The reaction conditions involve mixing the amine with potassium isocyanate in water, followed by simple filtration or routine extraction procedures .
Industrial Production Methods
Industrial production of this compound typically involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by reacting the corresponding amine with phosgene . This method, while effective, is not environmentally friendly or safe due to the use of phosgene .
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxy-N-(4-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted urea derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-Hydroxy-N-(4-methylphenyl)urea has several scientific research applications:
Mécanisme D'action
The mechanism by which N-Hydroxy-N-(4-methylphenyl)urea exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The hydroxy group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The 4-methylphenyl group can interact with hydrophobic pockets in proteins, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other N-substituted ureas, such as N-Hydroxy-N-phenylurea and N-Hydroxy-N-(4-nitrophenyl)urea .
Uniqueness
N-Hydroxy-N-(4-methylphenyl)urea is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s hydrophobicity and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
33108-69-9 |
|---|---|
Formule moléculaire |
C8H10N2O2 |
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
1-hydroxy-1-(4-methylphenyl)urea |
InChI |
InChI=1S/C8H10N2O2/c1-6-2-4-7(5-3-6)10(12)8(9)11/h2-5,12H,1H3,(H2,9,11) |
Clé InChI |
CQRLSPHZAITAOI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(C(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


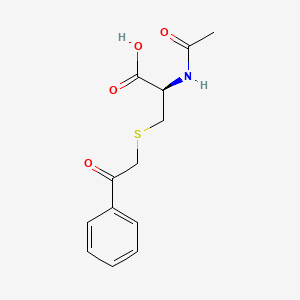
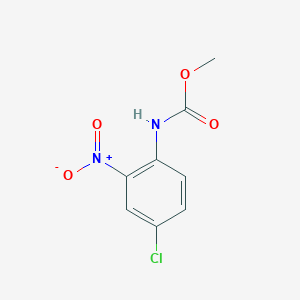

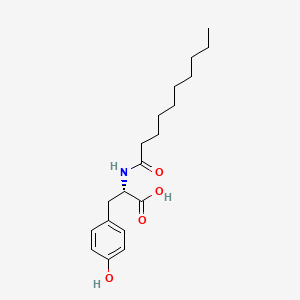
![2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B14697136.png)


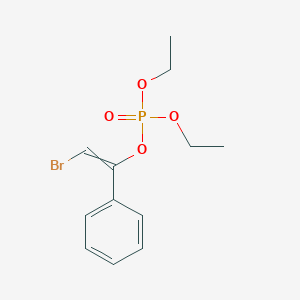
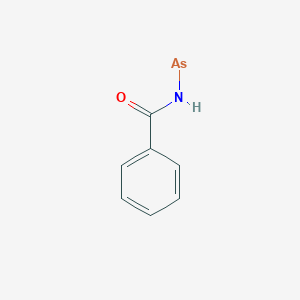
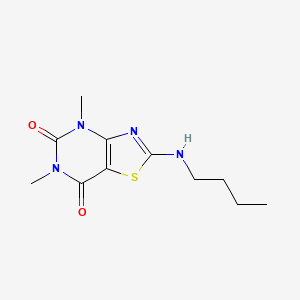
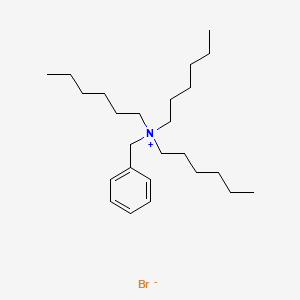
![(E)-1-[(4-Chlorophenyl)sulfanyl]-2-(4-nitrophenyl)diazene](/img/structure/B14697183.png)
